molecular formula C5H9FO B3381096 cis-3-(Fluoromethyl)cyclobutan-1-ol CAS No. 2166690-12-4

cis-3-(Fluoromethyl)cyclobutan-1-ol

Cat. No.: B3381096
CAS No.: 2166690-12-4
M. Wt: 104.12
InChI Key: SOVULJRLJUMRNC-UHFFFAOYSA-N
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Description

cis-3-(Fluoromethyl)cyclobutan-1-ol: is an organic compound with the molecular formula C5H9FO It is a cyclobutane derivative where a fluoromethyl group is attached to the third carbon and a hydroxyl group is attached to the first carbon in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Fluoromethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of fluoromethyl-substituted alkenes with suitable reagents to form the cyclobutane ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired cis configuration is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-3-(Fluoromethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

cis-3-(Fluoromethyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cis-3-(Fluoromethyl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity in biological systems.

Comparison with Similar Compounds

  • cis-3-(Chloromethyl)cyclobutan-1-ol
  • cis-3-(Bromomethyl)cyclobutan-1-ol
  • cis-3-(Hydroxymethyl)cyclobutan-1-ol

Comparison: cis-3-(Fluoromethyl)cyclobutan-1-ol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and hydroxymethyl counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVULJRLJUMRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(Fluoromethyl)cyclobutan-1-ol
Reactant of Route 2
cis-3-(Fluoromethyl)cyclobutan-1-ol
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cis-3-(Fluoromethyl)cyclobutan-1-ol
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cis-3-(Fluoromethyl)cyclobutan-1-ol
Reactant of Route 5
cis-3-(Fluoromethyl)cyclobutan-1-ol
Reactant of Route 6
cis-3-(Fluoromethyl)cyclobutan-1-ol

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